

^{13}C NMR chemical shifts of 2-Bromobutanal

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Compound of Interest

Compound Name: 2-Bromobutanal

Cat. No.: B1282435

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An In-depth Technical Guide to the ^{13}C NMR Chemical Shifts of 2-Bromobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ^{13}C Nuclear Magnetic Resonance (NMR) chemical shifts for **2-Bromobutanal**. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from analogous compounds and established principles of NMR spectroscopy to present a reliable prediction and comprehensive overview. This document is intended to support researchers, scientists, and professionals in the field of drug development and chemical analysis in their understanding and application of NMR data for α -bromo aldehydes.

Predicted ^{13}C NMR Chemical Shifts

The predicted ^{13}C NMR chemical shifts for **2-Bromobutanal** are summarized in the table below. These values are estimated based on the analysis of similar chemical structures and known substituent effects in ^{13}C NMR spectroscopy. The carbonyl carbon (C1) is expected to have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atom bonded to the bromine (C2) will also exhibit a significant downfield shift. The terminal methyl carbon (C4) is expected to be the most shielded and therefore have the smallest chemical shift.

Carbon Atom	Structure	Predicted Chemical Shift (δ , ppm)
C1	-CHO	190 - 200
C2	-CH(Br)-	50 - 60
C3	-CH ₂ -	30 - 40
C4	-CH ₃	10 - 15

Structure and Atom Numbering

The logical relationship between the carbon atoms in **2-Bromobutanal** is illustrated in the following diagram. This visualization aids in the assignment of the predicted chemical shifts to the corresponding carbon atoms in the molecule.



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Figure 1: Structure of **2-Bromobutanal** with carbon atom numbering.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of **2-Bromobutanal**. This protocol is based on standard practices for organic compound analysis.

3.1. Sample Preparation

- **Dissolution:** Dissolve approximately 10-50 mg of **2-Bromobutanal** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual peak at approximately 77.16 ppm can be used as an internal reference.^[1]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its chemical shift defined as 0.0 ppm.^[2]

- Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer Setup

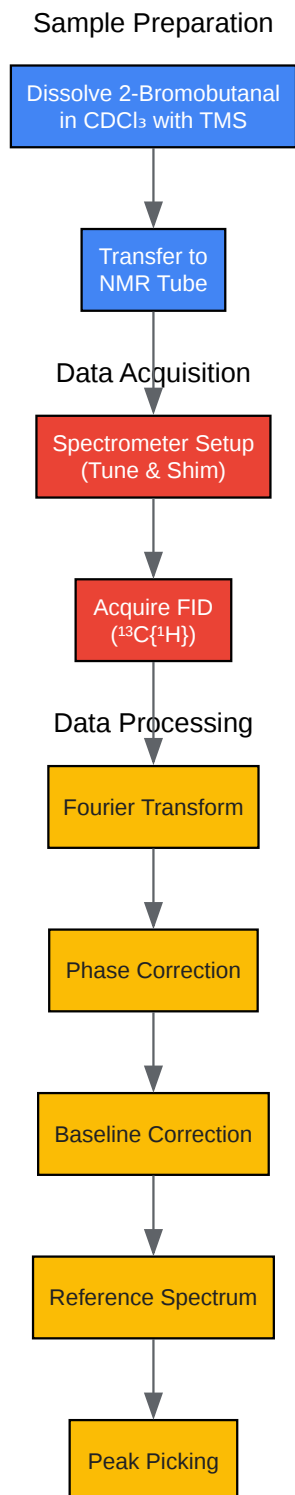
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE series, operating at a field strength of at least 400 MHz for ^1H , which corresponds to a ^{13}C frequency of approximately 100 MHz.[\[1\]](#)
- Tuning and Shimming: Tune the probe to the ^{13}C frequency and perform shimming of the magnetic field to achieve optimal homogeneity and resolution.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.
 - Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).[\[3\]](#)
 - Acquisition Time: Typically set to 1-2 seconds.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei between scans.
 - Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans should be sufficient to obtain a good signal-to-noise ratio.

3.3. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.

- Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak of CDCl_3 to 77.16 ppm.[\[1\]](#)
- Peak Picking: Identify and list the chemical shifts of all observed peaks.

The workflow for this experimental protocol can be visualized as follows:

Experimental Workflow for ^{13}C NMR of 2-Bromobutanol[Click to download full resolution via product page](#)**Figure 2:** Workflow for ^{13}C NMR analysis of **2-Bromobutanol**.

Discussion of Expected Chemical Shifts

The predicted chemical shifts are based on established principles of ^{13}C NMR spectroscopy. The electronegativity of substituents and the hybridization of the carbon atoms are the primary factors influencing the chemical shifts.[3]

- **C1 (Aldehyde Carbonyl):** The carbonyl carbon of an aldehyde typically resonates in the range of 190-200 ppm.[4][5] This significant downfield shift is due to the strong deshielding effect of the sp^2 hybridized carbon being double-bonded to a highly electronegative oxygen atom.
- **C2 (α -Carbon):** The carbon atom directly attached to the bromine atom (C2) is expected to appear in the range of 50-60 ppm. The electronegative bromine atom withdraws electron density from the carbon, causing a deshielding effect and a downfield shift. For comparison, the CH-Br carbon in 2-bromobutane has a chemical shift of 53.4 ppm.[2]
- **C3 (β -Carbon):** The chemical shift of the C3 methylene carbon will be influenced by both the adjacent bromine-bearing carbon and the alkyl chain. Its expected range is between 30 and 40 ppm. In 2-bromobutane, the corresponding CH_2 group has a chemical shift of 34.3 ppm. [2]
- **C4 (γ -Carbon):** The terminal methyl carbon (C4) is the furthest from the electron-withdrawing groups and is therefore the most shielded. Its chemical shift is predicted to be in the typical alkane range of 10-15 ppm. For instance, the terminal methyl group in 2-bromobutane that is gamma to the bromine has a chemical shift of 12.2 ppm.[2]

It is important to note that the prediction of chemical shifts can be complex, and factors such as the "heavy atom effect" of bromine can introduce deviations from simple predictive models.[6] Therefore, the values presented here should be considered as estimates, and experimental verification is essential for precise determination.

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